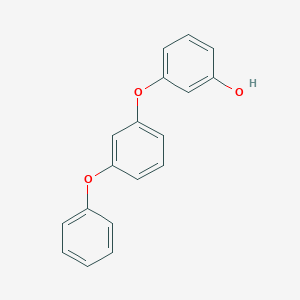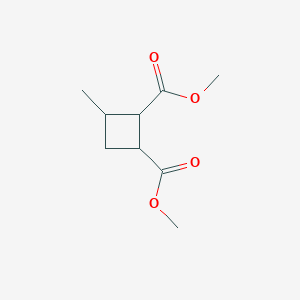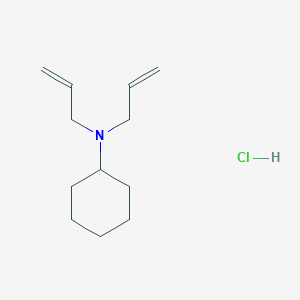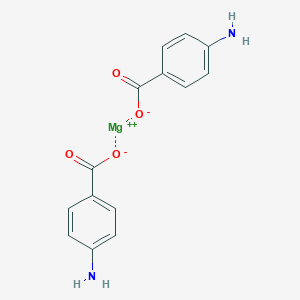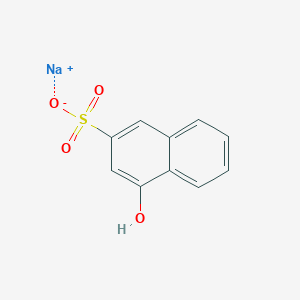![molecular formula C7H17O2PS B081304 1-[Ethoxy(methyl)phosphoryl]sulfanylbutane CAS No. 13088-84-1](/img/structure/B81304.png)
1-[Ethoxy(methyl)phosphoryl]sulfanylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Ethoxy(methyl)phosphoryl]sulfanylbutane is a chemical compound that belongs to the family of organophosphorus compounds. It is commonly used in scientific research applications due to its unique properties and mechanism of action.
Mechanism Of Action
The mechanism of action of 1-[Ethoxy(methyl)phosphoryl]sulfanylbutane involves the inhibition of acetylcholinesterase, which leads to an accumulation of acetylcholine in the synaptic cleft. This accumulation results in the overstimulation of cholinergic receptors, leading to various physiological effects.
Biochemical And Physiological Effects
1-[Ethoxy(methyl)phosphoryl]sulfanylbutane has been shown to have various biochemical and physiological effects. It has been found to cause muscle paralysis, respiratory failure, and convulsions due to the overstimulation of cholinergic receptors. Additionally, it has been shown to have neurotoxic effects, leading to the degeneration of nerve cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-[Ethoxy(methyl)phosphoryl]sulfanylbutane in lab experiments is its potency as an acetylcholinesterase inhibitor. This compound allows researchers to study the effects of acetylcholine on the nervous system in a controlled environment. However, one of the limitations of using this compound is its neurotoxic effects, which can make it difficult to study the long-term effects of acetylcholine on the nervous system.
Future Directions
There are several future directions for the use of 1-[Ethoxy(methyl)phosphoryl]sulfanylbutane in scientific research. One potential direction is the development of new drugs that target acetylcholinesterase for the treatment of neurological disorders such as Alzheimer's disease. Additionally, this compound can be used to study the effects of acetylcholine on other physiological processes such as cardiovascular function and immune response.
Conclusion:
In conclusion, 1-[Ethoxy(methyl)phosphoryl]sulfanylbutane is a potent inhibitor of acetylcholinesterase that is widely used in scientific research applications. Its unique properties and mechanism of action make it a valuable tool for studying the effects of acetylcholine on the nervous system and other physiological processes. However, its neurotoxic effects also highlight the need for caution when using this compound in lab experiments.
Synthesis Methods
The synthesis of 1-[Ethoxy(methyl)phosphoryl]sulfanylbutane involves the reaction between 1-chlorobutane and ethylthioethanol in the presence of sodium hydride. This reaction results in the formation of 1-(ethylthio)butane, which is further reacted with dimethylphosphite in the presence of a catalyst to produce 1-[Ethoxy(methyl)phosphoryl]sulfanylbutane.
Scientific Research Applications
1-[Ethoxy(methyl)phosphoryl]sulfanylbutane is widely used in scientific research applications as a potent inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine. This compound is used to study the effects of acetylcholine on the nervous system and its role in various physiological processes.
properties
CAS RN |
13088-84-1 |
|---|---|
Product Name |
1-[Ethoxy(methyl)phosphoryl]sulfanylbutane |
Molecular Formula |
C7H17O2PS |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-[ethoxy(methyl)phosphoryl]sulfanylbutane |
InChI |
InChI=1S/C7H17O2PS/c1-4-6-7-11-10(3,8)9-5-2/h4-7H2,1-3H3 |
InChI Key |
XDNMUGCPWLLDFB-UHFFFAOYSA-N |
SMILES |
CCCCSP(=O)(C)OCC |
Canonical SMILES |
CCCCSP(=O)(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



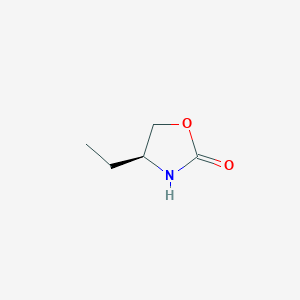


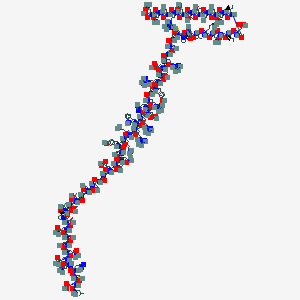
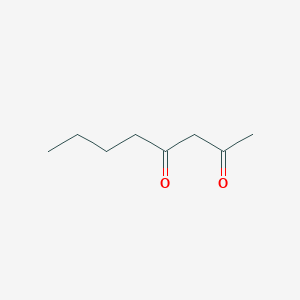

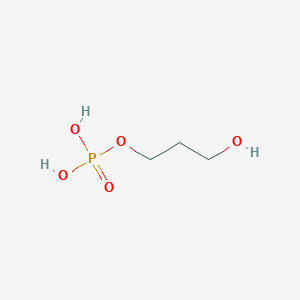
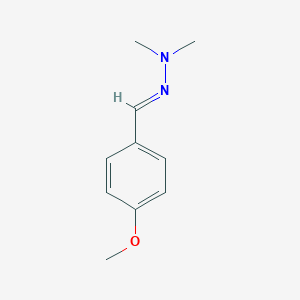
![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)
